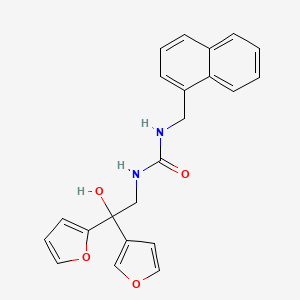
1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound involves the reaction of furan derivatives with naphthalenes and urea under controlled conditions. The process typically includes:
- Preparation of Furan Derivatives : Furan derivatives are synthesized through various methods, including cyclization reactions.
- Formation of Urea Linkage : The reaction of furan derivatives with urea forms the desired urea linkage, which is crucial for biological activity.
Antimicrobial Activity
Research indicates that compounds containing furan and urea moieties exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display effectiveness against various pathogens, including:
- Escherichia coli
- Staphylococcus aureus
- Salmonella typhi
Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for selected pathogens:
| Pathogen | MIC (mg/L) |
|---|---|
| Escherichia coli | <0.1 |
| Staphylococcus aureus | <1.0 |
| Salmonella typhi | <0.1 |
The broad-spectrum activity suggests potential use in developing new antimicrobial agents.
Anticancer Activity
In addition to antimicrobial properties, some studies have indicated potential anticancer effects. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Case Study : A study evaluating the effects of similar furan-based compounds on cancer cell lines revealed significant cytotoxicity at varying concentrations. The results demonstrated a dose-dependent response, highlighting the importance of structural modifications in enhancing efficacy.
The biological activity of this compound may be attributed to:
- Interaction with Cellular Targets : The compound likely interacts with specific proteins or enzymes within microbial or cancer cells, disrupting essential functions.
- Reactive Oxygen Species (ROS) Generation : Some furan derivatives have been shown to induce oxidative stress, leading to cell death.
Propriétés
IUPAC Name |
1-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(23-13-17-7-3-6-16-5-1-2-8-19(16)17)24-15-22(26,18-10-12-27-14-18)20-9-4-11-28-20/h1-12,14,26H,13,15H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACZUHBKPSWDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














